3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
Description
Chemical Structure and Properties The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 308299-72-1) features a chromene (benzopyran) core substituted with a trifluoromethyl group at position 2, a 3-methoxyphenoxy group at position 3, and a thiophene-2-carboxylate ester at position 6. Its molecular formula is C₂₂H₁₃F₃O₆S, with a molar mass of 462.4 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene carboxylate moiety may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6S/c1-28-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)17-6-3-9-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDJJPRQZMIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the chromen core, which is achieved through the cyclization of suitable precursors under controlled conditions. The addition of trifluoromethyl and methoxyphenoxy groups can be done via electrophilic aromatic substitution reactions, facilitated by catalysts like Lewis acids.
Industrial Production Methods:
For industrial-scale production, the process is often optimized to improve yield and reduce costs. Techniques such as continuous flow reactors might be employed to maintain precise control over reaction conditions. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis while ensuring product purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
This compound is capable of undergoing several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its chromen ring structure allows it to participate in electrophilic aromatic substitution reactions, while the carboxylate group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : It can be oxidized using agents like potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: : Nucleophiles such as amines and thiols can react with the carboxylate group under mild conditions to form amides and thioesters, respectively.
Major Products Formed:
Oxidation might yield carboxylic acids or ketones depending on the conditions. Reduction typically leads to alcohols, and substitution reactions can yield a variety of derivatives, such as esters, amides, and thioesters.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. A study utilizing the ABTS method showed that certain derivatives could inhibit oxidative stress markers effectively, indicating potential therapeutic applications in oxidative stress-related diseases .
Antibacterial Activity
The antibacterial efficacy of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate has been evaluated against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents in clinical settings .
Case Studies
-
Antioxidant Evaluation :
- Study Title : "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene derivatives" .
- Findings : The study reported a significant inhibition percentage (62%) for one of the synthesized amino thiophene derivatives when tested against ascorbic acid, highlighting its potential as a natural antioxidant.
- Antibacterial Screening :
Table 1: Summary of Antioxidant Activity Results
| Compound | Inhibition (%) | Method Used |
|---|---|---|
| 7a | 62.0 | ABTS |
| 5a | 47.8 | DPPH |
| 3b | 40.0 | FRAP |
Table 2: Antibacterial Activity Against Pathogens
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 7b | Staphylococcus aureus | 15 |
| 5b | Escherichia coli | 12 |
| 3a | Bacillus subtilis | 18 |
Mechanism of Action
The specific mechanism of action for 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate can vary depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, leading to modulation of biological pathways. For example, its trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and target specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared with structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Chromene Derivatives
Key Comparative Insights
Substituent Effects on Solubility and Lipophilicity: The 3-methoxyphenoxy group in the target compound introduces moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog (CAS: 307534-95-8) has higher solubility due to polar methoxy groups but reduced lipophilicity . The tert-butylphenoxy derivative (CAS: 315714-94-4) exhibits significantly enhanced hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity: While the target compound lacks direct cytotoxicity data, structurally related N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrate potent activity against A-549 (IC₅₀: 1.2–8.7 µM) and MCF-7 (IC₅₀: 1.5–9.3 µM) cells . The 2-naphthyloxy analog (CAS: 385372-96-3) could exhibit enhanced protein binding via π-π interactions but may suffer from metabolic instability due to esterase susceptibility .
The trifluoromethyl group universally enhances electron-withdrawing effects, stabilizing the chromene core and resisting oxidative metabolism .
Biological Activity
The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromenone with potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chromenone core, a trifluoromethyl group, and a thiophene carboxylate moiety, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.
A notable study indicated that the introduction of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity by altering the electronic characteristics of the molecule, thereby increasing its interaction with target proteins involved in cancer progression .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of chromenone derivatives, it was found that 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced LPS-induced nitric oxide production in RAW 264.7 macrophages. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential in conditions like rheumatoid arthritis .
Research Findings
Further research into the structure-activity relationship (SAR) has indicated that modifications to the methoxy and trifluoromethyl groups can enhance biological activity. For example, increasing steric hindrance around the chromenone core resulted in improved binding affinity to target proteins associated with inflammation and cancer .
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
